molecular formula C18H22N2O5 B2846240 ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859858-83-6

ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2846240
CAS No.: 859858-83-6
M. Wt: 346.383
InChI Key: VYCUWJWGEABIHW-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound featuring a coumarin core fused with a piperazine-carboxylate moiety. The coumarin scaffold (7-methoxy-2-oxo-2H-chromen-4-yl) is a bioactive heterocycle known for its role in medicinal chemistry, particularly in antimicrobial and anti-inflammatory applications . The piperazine ring, substituted with an ethyl carboxylate group, enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[(7-methoxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-24-18(22)20-8-6-19(7-9-20)12-13-10-17(21)25-16-11-14(23-2)4-5-15(13)16/h4-5,10-11H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCUWJWGEABIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-methoxy-2-oxochromene-4-carbaldehyde.

    Formation of Intermediate: The aldehyde is then reacted with piperazine in the presence of a suitable catalyst to form the intermediate 4-[(7-methoxy-2-oxochromen-4-yl)methyl]piperazine.

    Esterification: The intermediate is then esterified with ethyl chloroformate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde

This compound () shares the coumarin core but differs in substitution: the methoxy group is at position 6 instead of 7, and the piperazine is linked via a phenoxy-acetyl group rather than a direct methyl bridge. The aldehyde substituent on piperazine may enhance reactivity for conjugation, contrasting with the ethyl carboxylate’s role in stability. Such positional isomerism could significantly alter UV absorption and binding affinity .

Ethyl 4-{6-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate

Here, the coumarin is replaced with a thiazolidinone-thione scaffold (). The extended hexanoyl spacer and benzylidene group introduce lipophilicity, likely impacting membrane permeability. The ethyl carboxylate group is conserved, suggesting a shared strategy for solubility modulation .

Piperazine-Carboxylate Derivatives with Heterocyclic Moieties

N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6)

This quinazoline-piperazine hybrid () replaces the coumarin with a 4-oxoquinazoline group. The 4-chlorophenyl carboxamide substituent enhances hydrophobic interactions, contributing to a higher melting point (189.8–191.4 °C) compared to unsubstituted analogs. Such modifications are common in kinase inhibitor design .

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (HBK Series)

The HBK compounds () feature a piperidine-piperazine dual ring system with aryloxyethyl substitutions. For example, HBK14 includes a 2-methoxyphenyl group, which improves CNS penetration. The ethyl carboxylate in the target compound may offer better metabolic stability than the hydrochloride salts in the HBK series .

Functionalized Piperazines with Bioactive Substituents

Ethyl 4-((5-(3-Trifluoromethylphenyl)-1,2,4-oxadiazol-3-yl)methyl)piperazine-1-carboxylate

This oxadiazole-piperazine derivative () incorporates a trifluoromethylphenyl group, known for enhancing binding to hydrophobic pockets in enzymes. The oxadiazole ring increases metabolic resistance compared to the coumarin’s lactone ring, which is prone to hydrolysis .

Ethyl 4-[2-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate

The triazolopyrimidine core () introduces planar aromaticity, favoring intercalation or π-π stacking.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Coumarin-Piperazine 7-Methoxycoumarin, ethyl carboxylate Hypothesized dual bioactivity; enhanced solubility N/A
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde Coumarin-Piperazine 6-Methoxycoumarin, aldehyde Potential for fluorescent tagging; reactive aldehyde group
Ethyl 4-{6-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate Thiazolidinone-Piperazine Thioxo-thiazolidinone, benzylidene Lipophilic; possible protease inhibition
N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) Quinazoline-Piperazine 4-Chlorophenyl carboxamide High melting point (189.8–191.4 °C); kinase inhibition potential
Ethyl 4-[2-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate Triazolopyrimidine-Piperazine 4-Chlorophenyl, triazolopyrimidine Planar aromatic system; CNS activity

Biological Activity

Ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Formula: C20H19NO5
Molecular Weight: 353.374 g/mol
CAS Number: 32632-43-2

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • DNA Intercalation: The chromen-4-yl moiety can intercalate with DNA, inhibiting topoisomerases and other enzymes involved in DNA replication and repair.
  • Antioxidant Activity: Coumarins exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.
  • Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.

Anticancer Properties

Research has demonstrated that coumarin derivatives, including this compound, possess significant anticancer properties. A study highlighted that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.3Apoptosis induction
HT29 (Colon)12.7Cell cycle arrest
HeLa (Cervical)18.5Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Case Studies and Research Findings

  • Study on Anticancer Effects: A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Antimicrobial Efficacy: Research published in Phytomedicine showed that this compound exhibited potent antibacterial activity against drug-resistant strains of bacteria .
  • Anti-inflammatory Potential: A study indicated that the compound significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

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